molecular formula C9H19NO B1622779 3-(3-Methoxypropyl)piperidine CAS No. 868067-67-8

3-(3-Methoxypropyl)piperidine

Cat. No.: B1622779
CAS No.: 868067-67-8
M. Wt: 157.25 g/mol
InChI Key: RAJZPRJBARPLQW-UHFFFAOYSA-N
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Description

“3-(3-Methoxypropyl)piperidine” is a heterocyclic compound with the empirical formula C9H19NO . It has a molecular weight of 157.25 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is -20°C .

Scientific Research Applications

Analytical Characterization and Detection

One significant area of research involving similar compounds is their analytical characterization and detection in biological matrices. For instance, De Paoli et al. (2013) developed and validated a robust method for the qualitative and quantitative analysis of psychoactive arylcyclohexylamines in blood, urine, and vitreous humor using HPLC-UV and mass spectrometry. This research underscores the importance of analytical techniques in identifying and quantifying novel psychoactive substances in forensic and clinical toxicology (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Antimicrobial Activity

Research into the antimicrobial properties of piperidine derivatives represents another critical application. For example, Kim et al. (2011) discovered a chemical compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), that selectively kills bacterial persisters tolerant to antibiotic treatment without affecting normal antibiotic-sensitive cells. This study highlights the potential of piperidine derivatives in developing new antimicrobial strategies, addressing the challenge of antibiotic resistance (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, & Kim, 2011).

Novel Psychoactive Substances and Pharmacological Effects

The study of novel psychoactive substances (NPS) and their pharmacological effects is a rapidly evolving field, with several researchers focusing on compounds structurally related to 3-(3-Methoxypropyl)piperidine. Roth et al. (2013) explored the pharmacological profiles of novel ketamine and phencyclidine analogues, comparing them to their parent substances. Their findings indicate that these analogues are high affinity ligands for the glutamate NMDA receptor, suggesting a potential mechanism for their psychotomimetic effects in humans (Roth, Gibbons, Arunotayanun, Huang, Setola, Treble, & Iversen, 2013).

Safety and Hazards

The compound has a hazard classification of Acute Tox. 4 Oral . It is non-combustible . The flash point is not applicable . It is recommended to avoid ingestion and inhalation, and to avoid contact with skin and eyes .

Future Directions

Piperidines and their derivatives play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “3-(3-Methoxypropyl)piperidine” and similar compounds may have potential applications in drug design and synthesis .

Properties

IUPAC Name

3-(3-methoxypropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-11-7-3-5-9-4-2-6-10-8-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJZPRJBARPLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405720
Record name 3-(3-methoxypropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868067-67-8
Record name 3-(3-methoxypropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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